2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
Description
2-{1-[(3-Bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a heterocyclic compound featuring a pyridine core linked to an octahydropyrrolo[2,3-c]pyrrole bicyclic system. The latter is substituted at the 1-position with a (3-bromo-4-methoxyphenyl)methyl group. The bromine atom and methoxy group on the phenyl ring may influence electronic properties, solubility, and intermolecular interactions, while the bicyclic pyrrolo-pyrrolidine system could contribute to conformational stability .
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c1-24-18-6-5-14(10-16(18)20)11-22-9-7-15-12-23(13-17(15)22)19-4-2-3-8-21-19/h2-6,8,10,15,17H,7,9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDVXIMDVPOHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3C2CN(C3)C4=CC=CC=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a pyridine ring and an octahydropyrrolo structure, contributing to its diverse biological activities. The presence of the bromo and methoxy groups on the phenyl ring enhances its reactivity and interaction with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H22BrN3O |
| Molecular Weight | 388.3 g/mol |
| IUPAC Name | 1-[(3-bromo-4-methoxyphenyl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
| InChI Key | DUDVXIMDVPOHLC-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine . For instance, derivatives exhibiting similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related compounds:
- Cell Lines Tested : RKO (colorectal), A549 (lung), MCF-7 (breast), PC-3 (prostate), HeLa (cervical).
- Methodology : MTS assay was employed to assess cell viability after treatment with varying concentrations of compounds.
| Compound ID | IC50 (µM) in RKO | IC50 (µM) in PC-3 | IC50 (µM) in HeLa |
|---|---|---|---|
| 4s | 60.70 | 49.79 | 78.72 |
| 4r | 70.23 | 113.70 | 90.00 |
The results indicated that certain derivatives significantly inhibited cell growth, suggesting that modifications to the structure could enhance biological activity.
Antimicrobial Activity
Compounds similar to This compound have also shown promising antimicrobial properties against various pathogens.
Research Findings
In vitro studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, which may be attributed to their ability to disrupt cellular processes or interfere with DNA replication.
The exact mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interference with Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous pyrrolopyridine and octahydropyrrolo[2,3-c]pyrrole derivatives.
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
The pyrrolo[3,4-b]pyrrole derivative () exhibits distinct spatial geometry due to alternate ring fusion, which may alter binding interactions in biological systems .
Substituent Effects: Electron-Withdrawing Groups: The nitro group in 6d (δ 8.86 ppm) induces downfield shifts in aromatic protons, while the target’s bromine atom (electronegative but less so than nitro) may produce moderate deshielding . Solubility: The 4-methoxyphenyl group in 6d enhances solubility via polar interactions, a feature shared with the target’s 4-methoxy substituent . Sulfonyl vs.
Synthetic Approaches :
- Suzuki coupling is a common method for introducing aryl groups (e.g., 4-methoxyphenyl in 6d), suggesting the target’s (3-bromo-4-methoxyphenyl)methyl group could be installed similarly .
- Sulfonylation () and acylation () are employed for sulfonyl and benzoyl derivatives, respectively, but these methods are less relevant to the target’s alkyl-linked substituent .
Commercial Relevance :
- Sulfonylated octahydropyrrolo[2,3-c]pyrrole derivatives (e.g., ) are priced at $54–$79/mg, indicating commercial interest in this scaffold for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
